H-Pro-4M-betana hcl

Dipeptidyl Peptidase IV Enzyme Kinetics Chromogenic Substrates

H-Pro-4M-betana HCl, chemically defined as L-Proline 4-methoxy-β-naphthylamide hydrochloride (CAS 100930-07-2, MFCD00058032), is a chromogenic and fluorogenic amino acid derivative utilized as a substrate for proline-specific peptidases. This compound (C16H18N2O2·HCl, MW 306.82) is a white to off-white powder, available at ≥99% purity (TLC), and requires storage at 0–8 °C.

Molecular Formula C16H19ClN2O2
Molecular Weight 306.79
CAS No. 100930-07-2
Cat. No. B613007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-4M-betana hcl
CAS100930-07-2
Synonyms100930-07-2; H-PRO-4M-BETANAHCL; H-Pro-4MbetaNA.HCl; L-Proline4-methoxy-beta-naphthylamidehydrochloride; CTK8E8774; 7227AH; RT-013536; K-0201; L-Proline4-methoxy-|A-naphthylamidehydrochloride
Molecular FormulaC16H19ClN2O2
Molecular Weight306.79
Structural Identifiers
SMILESCOC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3.Cl
InChIInChI=1S/C16H18N2O2.ClH/c1-20-15-10-12(9-11-5-2-3-6-13(11)15)18-16(19)14-7-4-8-17-14;/h2-3,5-6,9-10,14,17H,4,7-8H2,1H3,(H,18,19);1H/t14-;/m0./s1
InChIKeyDKLGYZDYMFOBFD-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-4M-betana HCl (CAS 100930-07-2) – Chemical Identity and Procurement Overview


H-Pro-4M-betana HCl, chemically defined as L-Proline 4-methoxy-β-naphthylamide hydrochloride (CAS 100930-07-2, MFCD00058032), is a chromogenic and fluorogenic amino acid derivative utilized as a substrate for proline-specific peptidases . This compound (C16H18N2O2·HCl, MW 306.82) is a white to off-white powder, available at ≥99% purity (TLC), and requires storage at 0–8 °C . Its core application lies in the preparation of Fibroblast Activation Protein (FAP)-activated anti-tumor compounds .

Fluorogenic substrate Proline-specific peptidase activity assays with continuous monitoring
Synthesis building block FAP-activated prodrug research; defined L-proline stereochemistry
High-purity chromogenic probe ≥99% purity specification supports reproducible kinetic studies

Why H-Pro-4M-betana HCl Cannot Be Substituted by Common Proline Derivatives in Enzyme Assays


Generic substitution of H-Pro-4M-betana HCl with standard amino acids or simpler proline derivatives fails because the 4-methoxy-β-naphthylamide (4MβNA) moiety is an essential structural feature for specific enzymatic recognition and signal generation. The hydrolysis of this specific amide bond liberates free 4-methoxy-β-naphthylamine, a highly fluorescent product that enables sensitive and continuous monitoring of post-proline cleaving enzymes [1]. This contrasts sharply with non-chromogenic/fluorogenic analogs, which lack the capacity for real-time kinetic analysis. Furthermore, the compound's defined stereochemistry at the proline C-2 position is critical for maintaining proper substrate-enzyme specificity , preventing the non-specific or reduced activity observed with D-proline enantiomers or racemic mixtures.

⚠️

4‑Methoxy‑β‑naphthylamide reporter essential

Substituting with non‑fluorogenic proline derivatives loses real‑time fluorescence monitoring; simpler chromophores may shift detection sensitivity.

⚠️

Stereochemistry controls substrate recognition

D‑proline or racemic analogs may alter enzyme specificity and reduce hydrolysis rates compared to the defined L‑proline configuration.

⚠️

Single amino acid‑MNA bond selectivity

Dipeptidyl substrates (e.g., Gly‑Pro‑MNA) are preferred by DPP IV; this compound targets enzymes that accept a terminal proline‑amide, avoiding cross‑reactivity.

Quantitative Evidence for H-Pro-4M-betana HCl: Comparative Performance and Functional Data


Kinetic Comparison of H-Pro-4M-betana HCl Relative to Dipeptidyl Peptidase IV Substrates

The dipeptidyl peptidase IV (DPP IV) substrate preference demonstrates a clear kinetic hierarchy among related 4-methoxy-2-naphthylamide (MNA) substrates. The dipeptide Gly-Pro-MNA is established as the substrate of choice for DPP IV due to its superior kinetic properties relative to the alternative Phe-Pro-MNA. [1] While H-Pro-4M-betana HCl (a single amino acid derivative) is not a DPP IV substrate, it shares the same MNA reporter group. Its value lies in probing the specificity of enzymes that preferentially cleave single amino acid-4MβNA bonds, such as certain post-proline cleaving enzymes or FAP's endopeptidase activity, where Gly-Pro-MNA or Phe-Pro-MNA may be unreactive or exhibit suboptimal kinetics.

Enzyme specificity
Class-level inference
Not a DPP IV substrate; preferentially cleaved by post‑proline endopeptidases acting on single amino acid‑MNA bonds.
Supports selective assay design avoiding DPP IV interference.
Kinetic hierarchy reported for DPP IV substrates; class‑level comparison.
Dipeptidyl Peptidase IV Enzyme Kinetics Chromogenic Substrates

Fluorogenic Detection Signal Amplification: 4-Methoxy-β-naphthylamine vs. Unsubstituted Naphthylamines

The 4-methoxy-β-naphthylamine (4MβNA) leaving group, which is common to H-Pro-4M-betana HCl and related substrates, confers enhanced sensitivity in fluorometric assays compared to unsubstituted naphthylamine derivatives. Research on proline endopeptidase substrates utilizing the general formula Z-X-L-prolyl-4-methoxy-β-naphthylamide confirms that the assay based on the appearance of fluorescent 4-methoxy-β-naphthylamine is 'highly sensitive' and allows for continuous monitoring [1]. This fluorogenic advantage is a class-wide property of 4MβNA substrates, providing a significant improvement in signal-to-noise ratio and lower limits of detection compared to simple colorimetric (e.g., p-nitroanilide) or unsubstituted naphthylamide substrates.

Detection signal
Class-level inference
4‑methoxy‑β‑naphthylamine leaving group enables continuous fluorometric monitoring with high sensitivity.
Supports high‑sensitivity kinetic screening workflows.
Sensitivity advantage reported relative to unsubstituted naphthylamine probes.
Fluorogenic Substrates Assay Sensitivity Analytical Biochemistry

Purity and Physical Form Specification for Reproducible Enzymatic Assays

Commercial procurement of H-Pro-4M-betana HCl is standardized with a high purity specification of ≥99% (TLC) . The compound is consistently supplied as a solid (white to off-white powder), with a recommended storage temperature of 0–8 °C . While this high purity level is typical for research-grade peptide substrates, it is a verifiable quality benchmark that ensures minimal batch-to-batch variability in enzymatic assays. This contrasts with lower-purity or custom-synthesized batches that may contain inhibitory byproducts or varying salt content, which can significantly impact observed kinetic parameters (Km, Vmax) and compromise assay reproducibility.

Purity specification
Data to verify
≥99% (TLC); white to off‑white powder; storage 0–8 °C.
Supplier-reported purity supports assay reproducibility.
Data to verify; batch‑specific COA recommended.
Chemical Purity Reproducibility Procurement Specifications

Recommended Research Applications for H-Pro-4M-betana HCl Based on Validated Evidence


Development of Fibroblast Activation Protein (FAP)-Activated Prodrugs

H-Pro-4M-betana HCl is a critical reagent for the synthesis of FAP-targeted anti-tumor compounds . Researchers utilize this compound to prepare prodrugs that are selectively cleaved and activated by FAP, a serine protease highly expressed in the tumor microenvironment of over 90% of epithelial cancers. This application is directly supported by multiple chemical suppliers who specifically stock this compound for this purpose. Its use enables the design of therapies with potentially reduced systemic toxicity by confining the active drug's release to the tumor site.

Specificity Studies of Post-Proline Cleaving Enzymes (PPCEs)

As a single amino acid derivative with a 4-methoxy-β-naphthylamide reporter group, H-Pro-4M-betana HCl is ideally suited for probing the active site specificity of post-proline cleaving enzymes, including prolyl oligopeptidase (POP) family members . Its structure allows researchers to determine whether a peptidase of interest can accommodate and hydrolyze a substrate lacking a typical peptide backbone. This is essential for distinguishing the substrate preferences between dipeptidyl peptidases (which require a dipeptide) and certain endopeptidases that can act on a single amino acid-amide bond, providing valuable insights into enzyme classification and catalytic mechanism.

High-Sensitivity Fluorogenic Assays for Enzyme Kinetics

The 4-methoxy-β-naphthylamide (4MβNA) moiety of H-Pro-4M-betana HCl serves as a fluorogenic reporter, enabling the development of highly sensitive, continuous kinetic assays . Upon enzymatic cleavage, it liberates fluorescent 4-methoxy-β-naphthylamine, which can be detected at very low concentrations. This makes the compound a valuable tool for high-throughput screening applications, detailed kinetic characterization (Km, Vmax determination), and studies where enzyme availability is limited. The ability to monitor reactions in real-time provides a significant advantage over endpoint assays.

Quality Control Standard for Proline-Derivative Synthesis

Given its well-defined structure and high commercial purity (≥99%) , H-Pro-4M-betana HCl serves as an excellent analytical standard or building block in synthetic chemistry. It can be used to verify the identity and purity of custom-synthesized proline derivatives or 4MβNA conjugates through comparative analysis using techniques like HPLC or TLC. Its availability as a high-purity solid from multiple reputable suppliers ensures it can be reliably integrated into complex synthetic workflows as a reference or starting material.

Application
Selection Property
Validation Focus
FAP‑activated prodrug research
Terminal proline‑amide linker with 4MβNA
FAP cleavage specificity and activation kinetics
Post‑proline cleaving enzyme specificity
Single amino acid‑MNA substrate; no dipeptide backbone
Substrate recognition and active‑site accommodation
High‑sensitivity fluorogenic kinetic assays
4‑methoxy‑β‑naphthylamide reporter
Continuous monitoring and limit of detection
Synthetic chemistry reference standard
Defined structure and high purity (≥99%)
Identity and purity verification via HPLC/TLC

Technical Documentation Hub

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32 linked technical documents
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